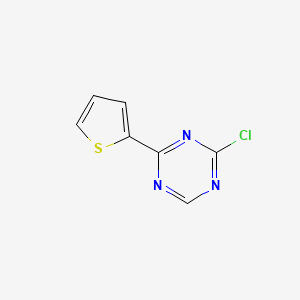
6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one is a heterocyclic compound that features a bromine atom, a pyridine ring, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of a suitable precursor containing a pyridine and an oxazole moiety, followed by bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and environmentally friendly processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of oxazoline derivatives.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Oxazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Industry: May be used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the heterocyclic rings may facilitate binding to these targets, leading to modulation of their activity.
Comparación Con Compuestos Similares
- 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
Comparison: 6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one is unique due to the presence of both pyridine and oxazole rings, which may confer distinct chemical and biological properties compared to other similar compounds. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C14H15BrN2O2 |
|---|---|
Peso molecular |
323.18 g/mol |
Nombre IUPAC |
6-bromo-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)hexan-1-one |
InChI |
InChI=1S/C14H15BrN2O2/c15-8-4-1-2-7-12(18)14-17-10-13(19-14)11-6-3-5-9-16-11/h3,5-6,9-10H,1-2,4,7-8H2 |
Clave InChI |
KAXKZDMCTYUQAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CN=C(O2)C(=O)CCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


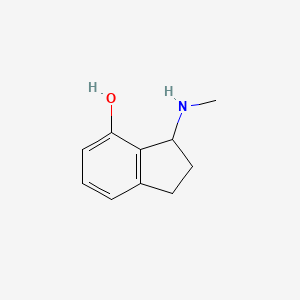
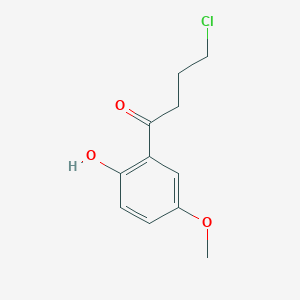
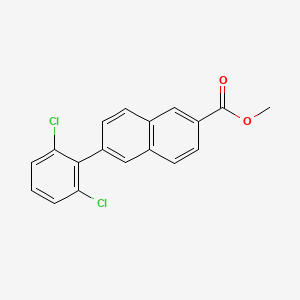


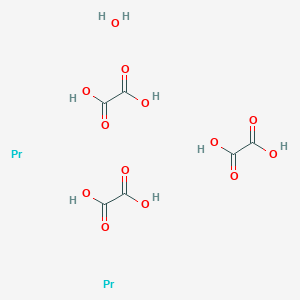
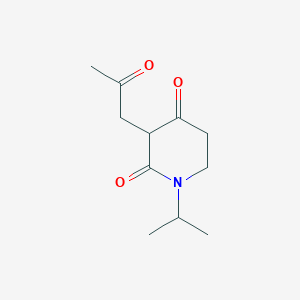

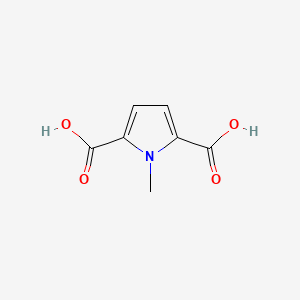
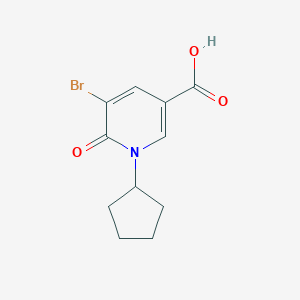
![Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)

![Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate](/img/structure/B13885075.png)
